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molecular formula C15H15BrN2O2 B8401810 N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

Cat. No. B8401810
M. Wt: 335.20 g/mol
InChI Key: ACUAWYJAXUBKDW-UHFFFAOYSA-N
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Patent
US07307084B2

Procedure details

A suspension of 23 g (56 mmol) N-acetyl-N-(2-benzyloxy4-bromo-6-nitro-phenyl)-acetamide, 5.5 g (34 mmol) iron(III) chloride and 13.8 g activated charcoal in 600 ml methanol was heated to reflux. To the reaction mixture were added 28 ml hydrazine hydrate (95%) to maintain gentie reflux. After complete reaction (2 h), the reaction mixture was cooled down and filtered through celite. The filter cake was washed thoroughly with dichloromethane/methanol and the filtrate was evaporated to dryness. The residue was partitioned between dichloromethane/methanol and water. The organic layer was washed with brine, dried over anhydrous magnesium sulphate and evaporated. The residue was recrystallized from boiling ethyl acetate/n-heptane to give 12.3 g (65%) of the title compound as a colourless solid. m.p. 185° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([Br:17])=[CH:10][C:9]=1[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C(=O)C)(=[O:3])[CH3:2].C.O.NN>CO.[Fe](Cl)(Cl)Cl>[NH2:14][C:13]1[CH:12]=[C:11]([Br:17])[CH:10]=[C:9]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:8]=1[NH:4][C:1](=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=O)N(C(C)=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)OCC1=CC=CC=C1
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentie
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
After complete reaction (2 h)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed thoroughly with dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane/methanol and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Br)OCC1=CC=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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